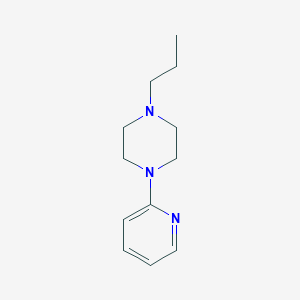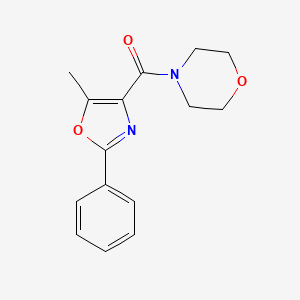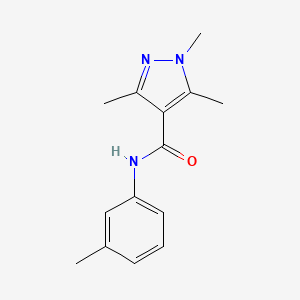![molecular formula C12H11N3O B7469073 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of imidazole and has various applications in the field of medicinal chemistry. The compound is known for its unique properties and has been extensively studied for its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been found to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been found to exhibit analgesic effects by reducing the perception of pain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its potential use in the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for the study of 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile. These include:
1. Further investigation of the compound's potential use in the treatment of cancer, diabetes, and neurological disorders.
2. Development of new synthetic routes for the compound to improve its solubility and stability.
3. Investigation of the compound's mechanism of action in more detail.
4. Development of new analogs of the compound with improved efficacy and reduced side effects.
5. Investigation of the compound's potential use in combination with other drugs for synergistic effects.
Conclusion:
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. The compound has potent anti-inflammatory and analgesic properties and has potential use in the treatment of various diseases. Further investigation of the compound's mechanism of action and development of new analogs may lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile involves the reaction of 3-methoxybenzyl chloride with imidazole-2-carbonitrile in the presence of a base. The reaction is carried out under reflux conditions and the resulting product is purified using column chromatography.
Scientific Research Applications
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile has been extensively studied for its potential therapeutic benefits. It has been found to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-16-11-4-2-3-10(7-11)9-15-6-5-14-12(15)8-13/h2-7H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHQBNGHQQQDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)






![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)


![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)


![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)